molecular formula C14H18N4OS B5383252 1-(4-Tert-butylphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea

1-(4-Tert-butylphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B5383252
M. Wt: 290.39 g/mol
InChI Key: CQWDSRFNYVDLJT-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structural features of this compound, such as the presence of a thiadiazole ring and a tert-butylphenyl group, contribute to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butylphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 4-tert-butylphenyl isocyanate with 5-methyl-1,3,4-thiadiazol-2-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted phenyl derivatives with nitro, halogen, or other functional groups.

Scientific Research Applications

1-(4-Tert-butylphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The thiadiazole ring and urea moiety are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Tert-butylphenyl)-3-(1,3,4-thiadiazol-2-yl)urea: Lacks the methyl group on the thiadiazole ring.

    1-Phenyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea: Lacks the tert-butyl group on the phenyl ring.

    1-(4-Methylphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea: Has a methyl group instead of a tert-butyl group on the phenyl ring.

Uniqueness

1-(4-Tert-butylphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea is unique due to the presence of both the tert-butylphenyl and methyl-thiadiazole groups, which may impart distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-9-17-18-13(20-9)16-12(19)15-11-7-5-10(6-8-11)14(2,3)4/h5-8H,1-4H3,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWDSRFNYVDLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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